molecular formula C13H24N2O2 B2365554 tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate CAS No. 2173999-29-4

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate

Cat. No. B2365554
CAS RN: 2173999-29-4
M. Wt: 240.347
InChI Key: YUTLMPCHAWLGFL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” is a key compound in chemical and pharmaceutical research, with its complex chemical structure and unique biological properties. It’s used as a reactant involved in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” is C13H24N2O2. The InChI code is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” include a molecular weight of 240.35, storage temperature at room temperature (RT), and it’s in oil form . The density is 1.1±0.1 g/cm3, boiling point is 329.7±35.0 °C at 760 mmHg, and the flash point is 153.2±25.9 °C .

Scientific Research Applications

Antibacterial Applications

  • A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoro-naphthyridines, including derivatives with tert-butyl and cyclopropyl groups. These compounds showed promising antibacterial activities, suggesting potential therapeutic applications (Bouzard et al., 1992).

Histamine Receptor Ligands

  • Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidine-containing histamine H4 receptor ligands. Compounds with tert-butyl groups, including a variant with a methylpiperazine structure, showed potency and efficacy as anti-inflammatory and antinociceptive agents, demonstrating their potential in treating pain and inflammation (Altenbach et al., 2008).

Synthesis of Protein Tyrosine Kinase Inhibitors

  • Chen Xin-zhi (2011) described an efficient synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating novel protein tyrosine kinase Jak3 inhibitors. This suggests its application in developing treatments for diseases modulated by Jak3, such as autoimmune disorders (Chen Xin-zhi, 2011).

Applications in Organic Chemistry

  • Häner et al. (1986) discussed the generation and reactions of lithiated tert-butyl and di(tert-butyl) cyclopropanecarboxylates. These compounds are used to create α-substituted esters, indicating their utility in synthetic organic chemistry (Häner et al., 1986).

Chiral Auxiliary Applications

  • Studer et al. (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which were used as chiral auxiliaries in dipeptide synthesis. This demonstrates their application in asymmetric synthesis and chiral molecule production (Studer et al., 1995).

Development of Antimycobacterial Agents

  • Sriram et al. (2007) synthesized derivatives of tert-butyl naphthyridine carboxylic acid and evaluated them for antimycobacterial activity. Their findings indicate potential applications in developing treatments for tuberculosis (Sriram et al., 2007).

Safety And Hazards

The safety information for “tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s also noted that it’s harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLMPCHAWLGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate

CAS RN

2173999-29-4
Record name tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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